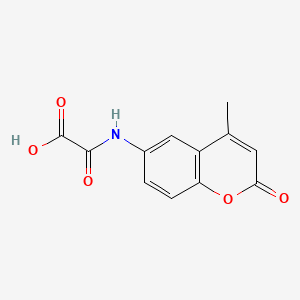

Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-

描述

CGP-13143 是一种生物活性化合物,以其在各种科学研究领域的重要作用而闻名。 它是一种定制合成产品,其分子式为 C12H9NO5,分子量为 247.2

准备方法

CGP-13143 的合成涉及多个步骤和特定的反应条件。合成路线通常包括使用乙酸和其他试剂来形成所需的化合物。 具体的合成路线和反应条件是专有的,可能因制造商而异 . CGP-13143 的工业生产方法没有得到广泛的记录,但通常涉及先进的合成技术和能力,以确保化合物的纯度和功效 .

化学反应分析

CGP-13143 经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化反应可能生成 CGP-13143 的氧化衍生物,而还原反应可能生成化合物的还原形式 .

科学研究应用

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds derived from benzopyran structures exhibit significant antioxidant properties. The presence of acetic acid in these compounds enhances their ability to scavenge free radicals, making them potential candidates for preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that derivatives of benzopyran can effectively reduce oxidative damage in cellular models .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. In vitro studies demonstrate that acetic acid derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This property suggests potential applications in developing new antibacterial agents or preservatives in food and pharmaceutical industries .

Anti-inflammatory Effects

Benzopyran derivatives have been investigated for their anti-inflammatory effects. Research has indicated that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating chronic inflammatory diseases such as arthritis .

Agriculture

Pesticidal Applications

The acetic acid derivative has been explored for its efficacy as a pesticide. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing eco-friendly pest control solutions. Studies have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Plant Growth Regulation

Research suggests that acetic acid derivatives can act as plant growth regulators. They may enhance seed germination, root development, and overall plant vigor. This application could be particularly beneficial in sustainable agriculture practices where chemical fertilizers are minimized .

Materials Science

Polymer Synthesis

Acetic acid derivatives are utilized in synthesizing various polymers due to their reactive functional groups. They can serve as monomers or cross-linking agents in producing biodegradable plastics and coatings. The incorporation of benzopyran structures into polymer matrices has been shown to improve mechanical properties and thermal stability .

Nanomaterials Development

Recent studies have investigated the use of acetic acid derivatives in the synthesis of nanomaterials. Their ability to stabilize nanoparticles during synthesis allows for the production of uniform and functionalized nanostructures, which have applications in electronics, catalysis, and drug delivery systems .

Case Studies

作用机制

CGP-13143 的作用机制涉及其与特定分子靶标和通路的相互作用。已知它调节胰岛素样生长因子-1 稳态,这在各种生理过程中起着至关重要的作用。CGP-13143 增强神经保护作用并改善中枢神经系统疾病中的神经滋养功能。 这些影响涉及的具体分子靶标和通路仍在研究中,但据信包括与特定受体和信号分子的相互作用 .

相似化合物的比较

CGP-13143 与其他类似化合物相比是独一无二的,因为它具有特定的化学结构和生物活性。 类似化合物包括环状甘氨酸-脯氨酸,它也属于生物活性 2,5-二酮哌嗪类 . CGP-13143 具有独特的特性和应用,使其有别于该组中的其他化合物。 它调节胰岛素样生长因子-1 稳态和增强神经保护作用的能力使其成为科学研究中的宝贵化合物 .

参考文献

生物活性

Acetic acid, specifically the compound known as ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- , is a derivative of benzopyran that has garnered interest in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and data sources.

- Molecular Formula : C₁₃H₁₁N₃O₄

- CAS Registry Number : 15518-82-8

- Melting Point : 124 °C

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that derivatives of benzopyran exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby mitigating oxidative stress in biological systems. The presence of the acetic acid moiety enhances the solubility and bioavailability of the compound, making it a potential candidate for therapeutic applications in oxidative stress-related diseases.

2. Antimicrobial Properties

Studies have shown that benzopyran derivatives possess antimicrobial activity against various pathogens. For instance, a series of halogenated coumarin–chalcones were evaluated for their inhibitory effects on bacterial strains and demonstrated significant antimicrobial properties at certain concentrations . The structure–activity relationship (SAR) suggests that modifications to the benzopyran core can enhance efficacy against specific microbial targets.

3. Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. Inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both implicated in Alzheimer’s pathology, have been reported . The ability to inhibit these enzymes suggests a mechanism through which this compound may exert protective effects on neuronal health.

4. Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases. Compounds similar to acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-, have shown promise in reducing inflammatory markers in vitro and in vivo . This activity could be beneficial for conditions such as arthritis and other inflammatory disorders.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Alzheimer’s Models

A study investigated the effects of acetylated benzopyran derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and apoptosis markers compared to controls, highlighting their potential as neuroprotective agents against Alzheimer’s disease .

Case Study 2: Antimicrobial Efficacy

In another research effort, various benzopyran derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that modifications to the benzopyran structure enhanced antibacterial potency, suggesting that acetic acid derivatives could be developed into effective antimicrobial agents .

属性

CAS 编号 |

75919-69-6 |

|---|---|

分子式 |

C12H9NO5 |

分子量 |

247.20 g/mol |

IUPAC 名称 |

2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |

InChI 键 |

XPKFKLSUAKCMOS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |

规范 SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |

外观 |

Solid powder |

Key on ui other cas no. |

75919-69-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CGP 13143 CGP-13143 N-(4-methyl-7-coumarinyl)oxalic acid amide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。